(1-Methyl-1-propylpentyl)benzene
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Overview
Description
(1-Methyl-1-propylpentyl)benzene: is an organic compound with the molecular formula C15H24 . It is a derivative of benzene, where a 1-methyl-1-propylpentyl group is attached to the benzene ring. This compound is typically a colorless liquid with a density of approximately 0.85-0.87 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1-propylpentyl)benzene can be achieved through various organic reactions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl halide reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1-propylpentyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.
Scientific Research Applications
Chemistry: (1-Methyl-1-propylpentyl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics[4][4].
Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of alkyl-substituted benzenes on biological systems. It helps in understanding the interactions of similar compounds with biological membranes and proteins[4][4].
Industry: The compound finds applications in the fragrance and flavor industry. It is used as a precursor for the synthesis of aromatic compounds that are incorporated into perfumes and flavoring agents[4][4].
Mechanism of Action
The mechanism of action of (1-Methyl-1-propylpentyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product . The compound’s effects on biological systems are mediated through its interactions with cellular membranes and proteins, influencing their structure and function .
Comparison with Similar Compounds
(1-Methyl-1-propenyl)benzene:
(1-Methylpropyl)benzene:
(1-Methylpentyl)benzene: This compound has a methylpentyl group attached to the benzene ring.
Uniqueness: (1-Methyl-1-propylpentyl)benzene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to similar compounds results in different solubility, reactivity, and applications .
Properties
CAS No. |
54932-91-1 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
4-methyloctan-4-ylbenzene |
InChI |
InChI=1S/C15H24/c1-4-6-13-15(3,12-5-2)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
JKYBASZDTYCZKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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